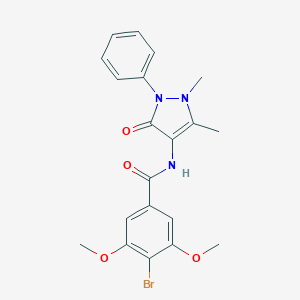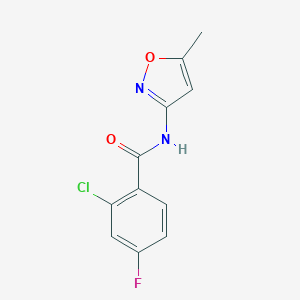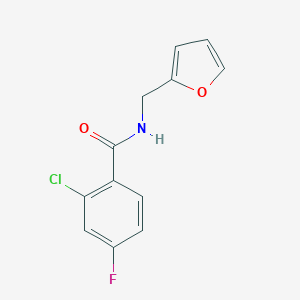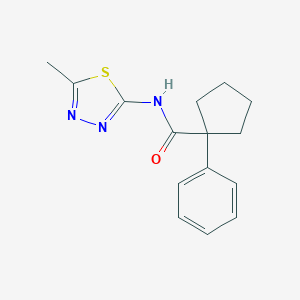
5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-chloro-2-methylphenyl)-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCT-100 and has been found to have several interesting properties that make it a valuable tool for researchers.
作用機序
The mechanism of action of BCT-100 is complex and involves several different pathways. One of the primary mechanisms by which this compound acts is by binding to the active site of enzymes and preventing them from carrying out their normal functions. BCT-100 has also been found to have effects on cellular signaling pathways, including the MAPK/ERK pathway, which plays an important role in cell growth and differentiation.
Biochemical and Physiological Effects:
BCT-100 has several biochemical and physiological effects that make it a valuable tool for scientific research. In addition to its inhibitory effects on enzymes, this compound has been found to have anti-inflammatory and anti-tumor properties. BCT-100 has also been shown to have effects on the immune system, including the ability to modulate the activity of certain immune cells.
実験室実験の利点と制限
One of the primary advantages of using BCT-100 in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective at inhibiting several different enzymes, making it a valuable tool for studying their functions. However, one limitation of using BCT-100 is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on BCT-100. One area of interest is the development of new compounds based on the structure of BCT-100 that may have improved properties for use in scientific research. Another area of interest is the study of the effects of BCT-100 on different physiological systems, including the nervous system and the cardiovascular system. Finally, there is potential for the use of BCT-100 in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation.
合成法
The synthesis of BCT-100 is a complex process that involves several steps. The starting materials for the synthesis include 3-chloro-2-methylphenylamine, 5-bromo-2-thiophenesulfonyl chloride, and a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction conditions to ensure a high yield of the desired product.
科学的研究の応用
BCT-100 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the function of certain proteins and enzymes in the body. BCT-100 has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and sulfonamide hydrolase, which play important roles in a variety of physiological processes.
特性
分子式 |
C11H9BrClNO2S2 |
|---|---|
分子量 |
366.7 g/mol |
IUPAC名 |
5-bromo-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9BrClNO2S2/c1-7-8(13)3-2-4-9(7)14-18(15,16)11-6-5-10(12)17-11/h2-6,14H,1H3 |
InChIキー |
OZTSNESGUOAXGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br |
正規SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)







